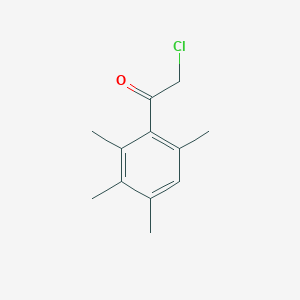

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,3,4,6-tetramethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-7-5-8(2)12(11(14)6-13)10(4)9(7)3/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGRAYOSPKBKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235064 | |

| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790725-78-9 | |

| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790725-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Review of Synthetic Methodologies for 2 Chloro 1 2,3,4,6 Tetramethylphenyl Ethan 1 One

Strategies for the Construction of the Tetramethylphenyl Ring System

The formation of the 1-(2,3,4,6-tetramethylphenyl)ethan-1-one backbone is a critical precursor step. The most direct and widely reported method involves the electrophilic acylation of a pre-existing tetramethylbenzene isomer.

Friedel-Crafts Acylation Approaches to Tetramethylphenyl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. researchgate.net This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst. mdpi.com

To synthesize 1-(2,3,4,6-tetramethylphenyl)ethan-1-one, the required aromatic starting material is 1,2,3,5-tetramethylbenzene, also known as isodurene. The acylation of isodurene with an acetylating agent such as acetyl chloride (CH₃COCl) in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields the desired ketone. The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich isodurene ring.

A detailed study of the Friedel-Crafts acetylation of isodurene, durene (1,2,4,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene) was conducted by Andreou, Bulbulian, and Gore in 1980. While specific conditions for isodurene were detailed in this study, a general procedure for the acetylation of a related isomer, durene, illustrates the typical methodology. This "Perrier method" involves adding the aromatic compound to a pre-formed complex of the Lewis acid and the acyl chloride, which can help control the reaction and minimize side products like di-acetylated derivatives. mdpi.com

Table 1: Representative Conditions for Friedel-Crafts Acetylation of a Tetramethylbenzene Isomer (Durene) Data based on a procedure for the synthesis of the isomeric 1-(2,3,5,6-tetramethylphenyl)ethan-1-one.

| Parameter | Condition |

| Aromatic Substrate | 1,2,4,5-Tetramethylbenzene (Durene) |

| Acylating Agent | Acetyl Chloride |

| Lewis Acid Catalyst | Aluminum Chloride |

| Solvent | Dichloromethane (B109758) or Carbon Disulfide |

| Temperature | Cooled (ice bath) initially, then ambient |

| Notes | The Perrier method, where the substrate is added to a pre-formed catalyst-acylating agent complex, is favored to promote mono-acylation. mdpi.com |

The high degree of methylation on the isodurene ring makes it highly activated towards electrophilic substitution. The single unsubstituted position on the ring directs the acylation to that specific carbon, leading to a high degree of regioselectivity for the desired product.

Alternative Aromatic Ring Functionalization Methods

While Friedel-Crafts acylation is the most direct route, alternative methods for constructing aryl ketones exist in principle, although they are less commonly applied for this specific structure. These methods often involve building the aromatic ring itself or using different functional group interconversions.

One potential, albeit more complex, approach involves transition metal-catalyzed reactions, such as the [2+2+2] cyclotrimerization of alkynes, to construct the polysubstituted benzene (B151609) ring system. However, achieving the specific 1,2,3,5-substitution pattern of isodurene with an attached acetyl group precursor through such a de novo synthesis would be a significant synthetic challenge.

Another strategy could involve the functionalization of a different tetramethylphenyl derivative. For instance, the oxidation of a 1-ethyl-2,3,4,6-tetramethylbenzene precursor could yield the target ketone. However, this relies on the availability of the corresponding ethyl-substituted arene, which itself may be synthesized via a Friedel-Crafts alkylation, a reaction often more difficult to control than the corresponding acylation.

Alpha-Halogenation Techniques for Ketones

Once the precursor, 1-(2,3,4,6-tetramethylphenyl)ethan-1-one, is obtained, the subsequent step is the selective introduction of a chlorine atom at the alpha-position of the ketone's methyl group. The primary challenge in this step is achieving selectivity for the alpha-position over the highly electron-rich and reactive tetramethylphenyl ring.

Direct Chlorination Methods

Direct chlorination involves treating the ketone with a chlorinating agent, often under acidic or radical-promoting conditions. A variety of reagents have been developed for the α-chlorination of ketones.

Common chlorinating agents include:

Sulfuryl chloride (SO₂Cl₂) : A widely used reagent for the α-chlorination of ketones. However, its use with activated aromatic systems can be problematic, as it may lead to competitive chlorination of the aromatic ring. google.com

N-Chlorosuccinimide (NCS) : A milder and easier-to-handle solid chlorinating agent. It is often used for both radical and electrophilic chlorinations. organic-chemistry.orgresearchgate.net

Ceric Ammonium Nitrate (CAN) / Acetyl Chloride : A catalytic system where CAN promotes the α-chlorination of ketones using acetyl chloride as the chlorine source. This method has been shown to be highly chemoselective, affording α-chloro products without nuclear chlorination on activated rings like those in indanone and α-tetralone. sci-hub.st

The primary regioselectivity issue with direct methods is the competition between the desired α-chlorination and electrophilic aromatic substitution on the tetramethylphenyl ring. The four methyl groups strongly activate the ring, making it a potent nucleophile. Standard electrophilic chlorinating conditions can easily lead to a mixture of products, with chlorine substituted on the aromatic ring in addition to, or instead of, the alpha-carbon. google.com Therefore, methods that avoid strongly acidic or highly electrophilic conditions are preferred.

Table 2: Selected Reagents for Direct Alpha-Chlorination of Ketones

| Reagent/System | Typical Conditions | Advantages/Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Often used in chlorinated solvents | Effective, but may cause undesired ring chlorination in activated systems. google.com |

| N-Chlorosuccinimide (NCS) | Acetic acid, 55 °C | Milder than SO₂Cl₂, but selectivity can still be an issue. researchgate.net |

| Ceric Ammonium Nitrate (cat.) / Acetyl Chloride | Acetonitrile, room temp. | Reported to be highly chemoselective, avoiding nuclear chlorination. sci-hub.st |

| Hexachloro-2,4-cyclohexadienone | Various | Proposed as a method to achieve selective alpha-mono-chlorination. google.com |

Indirect Routes via Enolates or Enamines

Indirect routes offer a powerful solution to the regioselectivity problems encountered with direct chlorination. These methods proceed by first converting the ketone into a more reactive nucleophilic intermediate, such as an enolate or an enamine, which then reacts with an electrophilic chlorine source.

The most common indirect method involves the formation of a kinetic enolate. By treating the ketone with a strong, sterically hindered, non-nucleophilic base at low temperature, a proton is selectively removed from the less-substituted alpha-carbon. For 1-(2,3,4,6-tetramethylphenyl)ethan-1-one, this would be the methyl group. A common base for this transformation is lithium diisopropylamide (LDA).

The resulting lithium enolate is a potent nucleophile at the alpha-carbon. Subsequent addition of a suitable electrophilic chlorine source ("Cl⁺") leads to the formation of the α-chloro ketone. This two-step, one-pot procedure effectively directs the chlorination to the desired position and avoids reaction on the aromatic ring because the reaction occurs under basic/nucleophilic conditions rather than electrophilic ones.

A demonstrated example of this approach uses p-toluenesulfonyl chloride (TsCl) as the electrophilic chlorine source for the enolate. This method is effective for the α-chlorination of both cyclic and acyclic ketones. isca.me

Regioselectivity and Stereoselectivity Considerations in Alpha-Chlorination

Regioselectivity : As discussed, the principal regiochemical challenge is achieving selective chlorination at the α-carbon versus the aromatic ring.

Direct methods under acidic or strongly electrophilic conditions risk poor regioselectivity, yielding mixtures of α-chloro ketone and ring-chlorinated byproducts. google.com

Indirect methods via enolates provide excellent regiocontrol. The formation of the enolate under kinetic control (e.g., using LDA at low temperature) ensures that the reaction occurs exclusively at the methyl group, as the aromatic ring is not reactive under these nucleophilic conditions. isca.me

Stereoselectivity : The α-carbon in 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is a prochiral center. Therefore, the introduction of the chlorine atom creates a stereocenter, and the product can exist as a racemic mixture of two enantiomers. Achieving stereoselectivity in this transformation requires the use of a chiral auxiliary, a chiral reagent, or an asymmetric catalyst.

In recent years, significant advances have been made in organocatalytic asymmetric α-halogenations. Chiral amines, such as derivatives of proline or imidazolidinones, can catalyze the enantioselective α-chlorination of carbonyl compounds. nih.govnih.govorganic-chemistry.org These catalysts react with the ketone to form a chiral enamine intermediate. The steric environment created by the chiral catalyst then directs the approach of the electrophilic chlorinating agent (such as NCS) to one face of the enamine, resulting in the preferential formation of one enantiomer of the α-chloro ketone. organic-chemistry.org While a specific application to 1-(2,3,4,6-tetramethylphenyl)ethan-1-one has not been reported, these organocatalytic methods represent the state-of-the-art strategy for controlling the stereochemistry of such α-chlorination reactions.

Optimization of Reaction Conditions and Isolation Procedures

Friedel-Crafts Acylation Optimization:

The efficiency of the Friedel-Crafts acylation is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.

| Parameter | Conditions & Considerations | Impact on Reaction |

| Lewis Acid Catalyst | Stoichiometric amounts of strong Lewis acids like AlCl₃ or FeCl₃ are traditionally used. beilstein-journals.orgwikipedia.org | The catalyst is crucial for generating the electrophilic acylium ion. Its activity can influence reaction rate and yield. |

| Solvent | Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. The choice depends on reactant solubility and reaction temperature. | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. |

| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, then warmed to room temperature or heated to complete the reaction. chemguide.co.uk | Temperature control is vital to prevent side reactions, such as polyacylation or rearrangement of the alkyl groups on the aromatic ring. |

| Reactant Ratio | The molar ratio of the aromatic substrate, acylating agent, and Lewis acid catalyst is optimized to maximize conversion and minimize byproducts. | An excess of the acylating agent or catalyst can lead to unwanted side reactions and purification challenges. |

α-Chlorination Optimization:

For the α-chlorination step, the choice of chlorinating agent and reaction conditions are paramount for achieving high selectivity and yield.

| Parameter | Conditions & Considerations | Impact on Reaction |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) is a common choice. Other reagents include N-chlorosuccinimide (NCS). nih.gov | The reactivity and selectivity of the chlorinating agent determine the efficiency of the α-chlorination versus potential ring chlorination. |

| Solvent | Solvents like methanol (B129727), dichloromethane, or ethyl acetate (B1210297) are frequently used. nih.gov | The solvent can influence the reaction mechanism and rate. For example, methanol can facilitate the reaction with SO₂Cl₂. |

| Temperature | The reaction is typically run at temperatures ranging from room temperature to slightly elevated temperatures (e.g., 20-30 °C). nih.gov | Careful temperature control is necessary to prevent dichlorination or other side reactions. |

| Reaction Time | The reaction is monitored by techniques like Thin Layer Chromatography (TLC) to determine completion, typically within a few hours. nih.gov | Sufficient reaction time ensures complete conversion of the starting ketone. |

Isolation and Purification Procedures:

After the reaction is complete, a systematic work-up and purification procedure is essential to isolate the target compound in high purity. A typical procedure involves:

Quenching: The reaction mixture from the Friedel-Crafts acylation is carefully poured onto ice and acid to decompose the aluminum chloride complex. st-andrews.ac.uk

Extraction: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to separate the organic product.

Washing: The organic layer is washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and brine.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. nih.gov

Purification: The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol (B145695) or petroleum ether/cyclohexane mixtures) or by column chromatography. nih.govgoogle.com Vacuum distillation may also be employed for liquid products. google.comgoogle.com

Green Chemistry Principles in the Synthesis of Related Halo-ketones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of halo-ketones can lead to more sustainable and environmentally friendly manufacturing processes. pnas.org

The twelve principles of green chemistry, as formulated by Paul Anastas and John Warner, provide a framework for this optimization. organic-chemistry.orgacs.org

| Green Chemistry Principle | Application in Halo-ketone Synthesis |

| 1. Waste Prevention | Optimizing reactions to achieve high yields and selectivity minimizes waste generation. nih.gov Continuous flow processes can also reduce waste compared to batch syntheses. acs.org |

| 2. Atom Economy | Designing syntheses to maximize the incorporation of all reactant atoms into the final product. Catalytic reactions are often more atom-economical than stoichiometric ones. acs.org |

| 3. Less Hazardous Chemical Synthesis | Replacing hazardous reagents and solvents with safer alternatives. For example, using less toxic Lewis acids or developing metal-free catalytic systems. organic-chemistry.org |

| 4. Designing Safer Chemicals | This principle focuses on the final product's properties, which is outside the scope of synthetic methodology. |

| 5. Safer Solvents and Auxiliaries | Replacing volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or ionic liquids. beilstein-journals.orgnih.gov Reactions "on-water" for non-water-soluble reagents can be highly efficient. pnas.org |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Using catalysts can lower the activation energy, allowing for milder reaction conditions. organic-chemistry.org |

| 7. Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources instead of depleting fossil fuels. This is more applicable to the synthesis of the ultimate starting materials. nih.gov |

| 8. Reduce Derivatives | Avoiding the use of protecting groups or unnecessary derivatization steps can shorten the synthesis, reduce reagent use, and minimize waste. nih.govacs.org |

| 9. Catalysis | Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org For instance, using catalytic iron(III) chloride in an ionic liquid for Friedel-Crafts acylation is a greener alternative to stoichiometric aluminum chloride. beilstein-journals.org |

| 10. Design for Degradation | This principle relates to the environmental fate of the final product. |

| 11. Real-Time Analysis for Pollution Prevention | Implementing in-process monitoring to control reactions and prevent the formation of byproducts and hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for chemical accidents, including explosions, fires, and releases. nih.gov |

A notable advancement in the green synthesis of α-halo ketones is the development of continuous flow processes. acs.org These systems can offer better control over reaction parameters, improve safety by handling smaller quantities of hazardous intermediates at any given time, and often lead to higher yields and purity, thereby reducing waste.

Elucidation of Reaction Mechanisms and Transformations of 2 Chloro 1 2,3,4,6 Tetramethylphenyl Ethan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The most common reaction pathway for α-halo ketones involves the displacement of the halide by a nucleophile. sydney.edu.auyoutube.com This occurs at the carbon atom alpha to the carbonyl group. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack, facilitating substitution reactions.

Reactions with Oxygen Nucleophiles

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is expected to react with various oxygen nucleophiles, such as hydroxides and alkoxides, to yield α-hydroxy or α-alkoxy ketones, respectively. These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. youtube.com While ketones can react with water or alcohols at the carbonyl group to form hydrates or acetals, this process is generally reversible. libretexts.org For α-chloro ketones, substitution at the alpha-carbon is often the predominant and more permanent transformation.

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-(2,3,4,6-tetramethylphenyl)ethan-1-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-(2,3,4,6-tetramethylphenyl)ethan-1-one |

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily react with α-halo ketones to produce α-amino ketones. academie-sciences.fr Similar to oxygen nucleophiles, the reaction proceeds through a nucleophilic substitution mechanism at the alpha-carbon. While aldehydes and ketones can react with primary amines to form imines, this reaction requires specific pH control and involves the carbonyl carbon. libretexts.orglibretexts.org With the substrate , direct substitution of the chlorine atom is the more probable outcome.

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Ammonia | Ammonia (NH₃) | 2-Amino-1-(2,3,4,6-tetramethylphenyl)ethan-1-one |

| Primary Amine | Methylamine (CH₃NH₂) | 2-(Methylamino)-1-(2,3,4,6-tetramethylphenyl)ethan-1-one |

Reactions with Carbon Nucleophiles (e.g., Grignard type reactions, enolate formation)

The reaction with carbon nucleophiles can be complex. While strong nucleophiles like Grignard reagents typically add to the carbonyl carbon of ketones, organic-chemistry.orgmasterorganicchemistry.com their interaction with α-halo ketones can also lead to substitution at the alpha-carbon. The outcome often depends on reaction conditions and the specific reagents used.

Enolates, which are carbon nucleophiles formed by deprotonating the alpha-carbon of a carbonyl compound, are key intermediates in C-C bond formation. masterorganicchemistry.com this compound itself cannot readily form an enolate on the chlorinated side. Instead, it acts as an excellent electrophile for pre-formed enolates, leading to the formation of a new carbon-carbon bond via nucleophilic substitution of the chloride. This is a common strategy for the synthesis of 1,4-dicarbonyl compounds.

Table 3: Reactions with Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product (via Substitution) |

|---|---|---|

| Enolate | Lithium enolate of Acetone | 1-(2,3,4,6-Tetramethylphenyl)pentane-1,4-dione |

| Cyanide | Sodium Cyanide (NaCN) | 3-Oxo-3-(2,3,4,6-tetramethylphenyl)propanenitrile |

| Grignard Reagent* | Methylmagnesium Bromide (CH₃MgBr) | 1-(2,3,4,6-Tetramethylphenyl)propan-1-one |

*Reaction at the carbonyl group is a competing pathway.

Electrophilic Aromatic Substitution on the Tetramethylphenyl Ring

The tetramethylphenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the presence of four electron-donating methyl groups. Substituents on an aromatic ring influence both the rate of the reaction and the position of the incoming electrophile libretexts.orglibretexts.org.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring minia.edu.eg.

In this compound, the substituents are the four methyl groups and the chloroacetyl group (-COCH₂Cl). Methyl groups are activating and ortho-, para-directing. The chloroacetyl group is a deactivating group and is meta-directing due to the electron-withdrawing nature of the carbonyl. The combined effect of the four activating methyl groups strongly outweighs the deactivating effect of the chloroacetyl group. The substitution pattern on the ring is 1,2,3,4,6-. The only unsubstituted position on the aromatic ring is C-5. Therefore, electrophilic aromatic substitution will overwhelmingly occur at this position.

Directing Effects of Substituents on the Tetramethylphenyl Ring

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (at C2, C3, C4, C6) | Activating | Ortho, Para |

Nitration Reactions and Selectivity

Nitration is a typical electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring minia.edu.egmasterorganicchemistry.com. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile minia.edu.eg.

Given the highly activated nature of the tetramethylphenyl ring, nitration of this compound is expected to proceed rapidly and with high selectivity. The powerful directing effects of the four methyl groups will direct the incoming nitronium ion to the only available position, C-5. The harsh conditions typically required for nitrating deactivated rings like nitrobenzene would not be necessary and could lead to side reactions or degradation libretexts.org.

The expected major product of nitration would therefore be 2-Chloro-1-(5-nitro-2,3,4,6-tetramethylphenyl)ethan-1-one .

Other Aromatic Functionalization Studies

Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, would also be expected to show high selectivity for the C-5 position.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) would introduce a halogen atom at the C-5 position . Due to the high activation of the ring, the reaction might even proceed without a catalyst.

Friedel-Crafts Acylation/Alkylation : These reactions introduce an acyl or alkyl group, respectively. Friedel-Crafts reactions are sensitive to the existing substituents. The deactivating chloroacetyl group might slightly disfavor this reaction compared to nitration or halogenation, but the overwhelming activation by the four methyl groups should still allow the reaction to proceed at the C-5 position.

Mechanistic Insights into Steric Hindrance Effects on Reactivity

Steric hindrance is a critical factor governing the reactivity of this compound study.comwikipedia.org. Steric hindrance arises when the spatial arrangement of atoms or groups near a reaction site impedes the approach of reactants wikipedia.org. In this molecule, the carbonyl group and the α-carbon are significantly crowded.

The key sources of steric hindrance are:

The two ortho-methyl groups (at C-2 and C-6) on the tetramethylphenyl ring.

The bulky tetramethylphenyl group itself.

This steric crowding has several mechanistic implications:

Nucleophilic Attack on the Carbonyl Carbon : The approach of nucleophiles to the electrophilic carbonyl carbon is severely hindered by the ortho-methyl groups. This will significantly slow down the rate of reactions that rely on nucleophilic addition to the carbonyl, such as Grignard reactions or the formation of cyanohydrins study.comstudy.com. Reactions that proceed via this pathway may require more forcing conditions or may not occur at all if the nucleophile is also bulky study.com.

SN2 Reactions at the α-Carbon : The α-carbon, bearing the chlorine atom, is a potential site for nucleophilic substitution (SN2). However, the rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center nih.gov. The bulky tetramethylphenyl group adjacent to the α-carbon will impede the backside attack required for an SN2 mechanism, thus reducing the rate of substitution at this position.

Enolate Formation : The abstraction of the α-proton by a base to form an enolate is also affected. While the proton is electronically activated, a bulky base may have difficulty accessing it due to the surrounding steric bulk. This can influence the choice of base needed to efficiently generate the enolate.

The steric environment of the molecule favors reactions that can circumvent direct nucleophilic attack at the most hindered sites. For instance, reactions initiated by the abstraction of the less-hindered α-proton may be more favorable than direct attack on the carbonyl carbon.

Rearrangement Reactions and Fragmentation Pathways

α-haloketones are well-known to undergo rearrangement reactions, particularly in the presence of a base mvpsvktcollege.ac.in. The most prominent of these is the Favorskii rearrangement . This reaction converts an α-haloketone with an abstractable α'-proton into a carboxylic acid derivative (acid, ester, or amide) wikipedia.orgacs.org.

The mechanism for the Favorskii rearrangement of this compound in the presence of a base (e.g., sodium hydroxide) would proceed as follows:

Enolate Formation : The base abstracts the acidic α-proton to form an enolate.

Cyclopropanone Formation : The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, displacing the chloride ion to form a highly strained bicyclic cyclopropanone intermediate.

Nucleophilic Ring Opening : A nucleophile (e.g., hydroxide ion) attacks the carbonyl carbon of the cyclopropanone. This leads to the opening of the three-membered ring. The ring opening occurs to form the more stable carbanion. In this case, cleavage of the bond between the carbonyl carbon and the quaternary aromatic carbon would be favored.

Protonation : The resulting carbanion is protonated by the solvent (e.g., water) to yield the final product, which would be a derivative of 2-(2,3,4,6-tetramethylphenyl)propanoic acid.

In the absence of an α'-proton, a different pathway known as the quasi-Favorskii rearrangement can occur mvpsvktcollege.ac.in. However, this compound possesses an α-proton, making the standard Favorskii pathway likely.

Other potential fragmentation pathways can be observed under conditions such as mass spectrometry. Common fragmentation patterns for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this molecule, α-cleavage would be expected to be a major pathway, leading to the formation of a stable tetramethylbenzoyl cation and a chloromethyl radical, or a tetramethylphenyl radical and a chloroacetyl cation.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Determination

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one, offering detailed insights into the hydrogen and carbon framework of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals is achievable.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the chloromethyl protons, and the four methyl groups on the phenyl ring. The integration of these signals would confirm the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.90 | s | 1H | Ar-H |

| ~4.80 | s | 2H | -CH₂Cl |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.20 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195.0 | C=O |

| ~140.0 | Ar-C |

| ~138.0 | Ar-C |

| ~135.0 | Ar-C |

| ~132.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~46.0 | -CH₂Cl |

| ~21.0 | Ar-CH₃ |

| ~20.0 | Ar-CH₃ |

| ~18.0 | Ar-CH₃ |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, with its isolated spin systems, significant COSY correlations are not expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the chloromethyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons to the aromatic carbons, and from the chloromethyl protons to the carbonyl carbon and the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The FTIR and Raman spectra would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch. Other significant bands would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring, and a C-Cl stretching vibration.

Table 3: Predicted FTIR/Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1700-1680 | C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of a sample of this compound. The mass spectrum obtained from GC-MS would show the molecular ion peak and various fragment ions. Key fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, and cleavage at the carbonyl group, providing further confirmation of the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 210/212 | [M]⁺ |

| 175 | [M - Cl]⁺ |

| 161 | [M - CH₂Cl]⁺ |

Absence of Crystallographic Data for this compound

A comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for the specific chemical compound, this compound. Consequently, a detailed analysis of its solid-state structure, including its molecular conformation, stereochemistry, and specific intermolecular interactions based on experimental crystallographic data, cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a fundamental prerequisite for the accurate determination of its conformational and stereochemical properties in the solid state. This experimental technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, defining the molecule's exact shape and the spatial arrangement of its atoms.

Without a published crystal structure for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings:

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Analysis of Intermolecular Interactions (e.g., C-H···O hydrogen bonds)

Therefore, the requested article focusing on these specific advanced spectroscopic and crystallographic methodologies for this compound cannot be generated. Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is necessary to provide the data required for such an article.

Computational and Theoretical Investigations into the Molecular Behavior of 2 Chloro 1 2,3,4,6 Tetramethylphenyl Ethan 1 One

Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are foundational for understanding the electronic structure and geometry of a molecule. These calculations would typically yield optimized molecular geometries, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic properties. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, no published studies containing this data for 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one are available.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For the target compound, MD simulations could reveal its conformational landscape, identifying the most stable arrangements of its atoms in various solvent environments. This analysis would provide a deeper understanding of its flexibility, intermolecular interactions, and behavior in solution. Such simulation data is currently not available in the public domain for this compound.

Theoretical Prediction of Reactivity and Reaction Pathways

Building upon quantum chemical calculations, theoretical predictions can be made about the reactivity of this compound. By calculating parameters such as global reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index), researchers can predict its stability and reactivity. Computational methods can also be used to model potential reaction pathways, calculate activation energies, and determine the thermodynamics of reactions involving this molecule. This information is crucial for synthetic chemistry and understanding potential degradation pathways. No such theoretical predictions have been published for this specific molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Inherent Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical relationship between the structural features of a molecule and its physical or chemical properties. If a dataset of similar compounds with known properties were available, a QSPR model could be developed to predict various attributes of this compound, such as its boiling point, solubility, or chromatographic retention time. There are no specific QSPR models reported in the literature that include this compound.

In Silico Spectroscopic Property Prediction

Computational methods are frequently used to predict various types of spectra, which can aid in the identification and characterization of compounds. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These in silico spectra can be compared with experimental data to confirm the structure of a synthesized compound. No such predicted spectroscopic data has been published for this compound.

Applications and Utility in Contemporary Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The inherent reactivity of the α-chloro ketone moiety positions 2-chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one as a valuable precursor for a variety of more complex molecules.

Precursor to Functionalized Aromatic Compounds

This compound can serve as a starting material for the synthesis of various functionalized aromatic compounds. The chloroacetyl group can be transformed into a range of other functional groups, thereby elaborating the aromatic core. For instance, nucleophilic substitution of the chloride by various nucleophiles can introduce new functionalities.

Furthermore, the ketone functionality can undergo reactions such as reduction to an alcohol, which can then be further modified. The tetramethylphenyl scaffold itself, while sterically demanding, can potentially undergo further aromatic substitution reactions under specific conditions, leading to polysubstituted aromatic derivatives with unique substitution patterns.

Building Block for Complex Carbon Skeletons

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides a handle for such transformations. The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in reactions with various electrophiles to build more intricate carbon frameworks.

Reactions involving the displacement of the chloride by carbon nucleophiles, such as organometallic reagents or enolates, would also lead to the extension of the carbon skeleton. The combination of its existing structural features with the potential for new bond formations makes it a candidate for the assembly of complex molecular architectures. libretexts.org

Synthesis of Heterocyclic Compounds Derived from the Compound

A significant application of α-haloketones lies in the synthesis of a wide array of heterocyclic compounds. amazonaws.com These ring systems are of immense importance in medicinal chemistry and materials science.

Formation of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. They are commonly synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. rjlbpcs.comjetir.orgresearchgate.netnih.govchemrevlett.com

Table 1: Potential Reactants for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst | Potential Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(2,3,4,6-tetramethylphenyl)-3-phenylprop-2-en-1-one derivative |

| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(2,3,4,6-tetramethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one derivative |

This table is illustrative and based on the general Claisen-Schmidt condensation reaction. Actual product formation and yields would depend on experimental conditions.

Routes to Pyrroles, Furans, and other N,O-Heterocycles

The α-haloketone functionality is a key precursor for the synthesis of various five-membered heterocycles, including pyrroles and furans.

Furans: The Paal-Knorr furan (B31954) synthesis is a classical method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgbldpharm.com While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one through reaction with a β-ketoester or a similar nucleophile, followed by cyclization. The initial substitution of the chloride would form the 1,4-dicarbonyl intermediate necessary for the subsequent ring closure.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis is a well-established method for the preparation of substituted pyrroles. nih.gov This reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. In this context, this compound would serve as the α-haloketone component, reacting with a β-ketoester and an amine to form the pyrrole ring. The steric bulk of the tetramethylphenyl group would likely influence the regioselectivity and yield of the reaction.

Other N,O-Heterocycles: The reactivity of the α-chloro ketone moiety allows for its participation in various other cyclization reactions to form a diverse range of nitrogen and oxygen-containing heterocycles. mdpi.comorganic-chemistry.orgorganic-chemistry.org For example, reaction with dinucleophiles can lead to the formation of six-membered rings or other complex heterocyclic systems. The specific outcome of these reactions would be highly dependent on the nature of the reacting partner and the reaction conditions employed.

Applications in Catalyst Ligand Design and Organometallic Chemistry

While there is no specific information available in the searched literature regarding the direct application of this compound in catalyst ligand design or organometallic chemistry, its structural features suggest potential avenues for exploration.

The ketone functionality could be used as a coordination site for metal ions. Furthermore, the chloroacetyl group could be modified to introduce donor atoms such as phosphorus, nitrogen, or sulfur, which are common in ligand design. The bulky tetramethylphenyl group could be advantageous in creating sterically demanding ligands, which can influence the selectivity and activity of metal catalysts. For instance, ligands incorporating this bulky moiety could create a specific steric environment around a metal center, potentially leading to enhanced stereoselectivity in asymmetric catalysis.

The development of new ligands is a crucial aspect of advancing organometallic chemistry and catalysis. The unique combination of a reactive handle and a sterically imposing aromatic group in this compound makes it a molecule of interest for synthetic chemists exploring the design of novel ligand architectures.

Potential in Polymer Chemistry and Material Science Applications (e.g., functionalized polymers)

While specific research on the direct application of this compound in polymer chemistry and material science is not extensively documented, its chemical structure suggests significant potential in these fields. This potential is primarily derived from the reactivity of the α-chloro ketone functional group and the influence of the sterically hindered 2,3,4,6-tetramethylphenyl moiety. These features open avenues for its use in the synthesis of functionalized polymers and materials with tailored properties.

The presence of the α-chloro ketone group makes this compound a valuable precursor for various chemical transformations. wikipedia.org α-Halo ketones are known to be effective alkylating agents, a characteristic that can be exploited in polymer science. wikipedia.org This reactivity allows for the introduction of the tetramethylphenyl ethanone (B97240) structure into other molecules, including monomers or existing polymer chains.

One of the primary potential applications is in the synthesis of functionalized polymers through post-polymerization modification . osti.govnih.gov Polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups) could be modified by reacting them with this compound. This would graft the tetramethylphenyl ethanone moiety onto the polymer backbone, thereby altering the polymer's physical and chemical properties. For instance, the bulky and hydrophobic nature of the tetramethylphenyl group could be used to control the solubility, thermal stability, and surface properties of the modified polymer. researchgate.netnih.gov

Furthermore, the α-chloro ketone functionality can serve as an initiation site for certain types of polymerization . While not a conventional initiator for all polymerization methods, α-halo ketones can participate in specific initiation pathways, particularly in reactions involving nucleophilic substitution or radical generation under appropriate conditions. This could enable the synthesis of block copolymers or graft copolymers where the this compound fragment is located at the chain end or as a branch point.

The sterically hindered 2,3,4,6-tetramethylphenyl group is expected to play a crucial role in defining the properties of any resulting polymer. nih.gov The presence of four methyl groups on the phenyl ring creates significant steric bulk, which can restrict chain mobility and impact the polymer's morphology. researchgate.netnih.gov This can lead to materials with higher glass transition temperatures, enhanced thermal stability, and altered mechanical properties. mdpi.com The bulky side groups can also create free volume within the polymer matrix, potentially influencing properties like gas permeability.

The potential roles and effects of the distinct structural components of this compound in a polymer context are summarized in the interactive data table below.

| Structural Component | Potential Role in Polymer Science | Expected Effect on Polymer Properties |

| α-Chloro Ketone Group | Site for nucleophilic substitution | Enables post-polymerization modification and grafting. |

| Potential polymerization initiator | Allows for the synthesis of block and graft copolymers. | |

| 2,3,4,6-Tetramethylphenyl Group | Sterically hindering moiety | Increases glass transition temperature and thermal stability. |

| Hydrophobic substituent | Enhances hydrophobicity and can be used to create water-repellent surfaces. | |

| Rigid aromatic structure | Contributes to the stiffness and dimensional stability of the material. |

It is important to note that while the chemical principles underlying these potential applications are well-established, experimental validation through dedicated research is necessary to fully realize the utility of this compound in polymer and materials science.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one, enabling its separation from complex matrices prior to detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Compound Analysis

Given its molecular weight and structure, this compound is expected to possess sufficient volatility and thermal stability for gas chromatography (GC) analysis. GC separates compounds based on their partitioning between a stationary phase and a mobile gas phase. For this analyte, a non-polar or medium-polarity capillary column would likely provide the best resolution.

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

A Flame Ionization Detector (FID) would offer general-purpose, sensitive detection. For more definitive identification and to distinguish it from structurally similar compounds, coupling GC with a Mass Spectrometer (MS) is the preferred approach. The mass spectrum would provide a unique fragmentation pattern, acting as a chemical fingerprint for this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. It is particularly suitable for analytes that may not be sufficiently volatile or that might degrade at the high temperatures used in GC. For this compound, a reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (Octadecylsilane) |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Spectrophotometer (e.g., at 254 nm) |

The aromatic nature of the tetramethylphenyl group and the carbonyl group suggest strong ultraviolet (UV) absorbance, making a UV-Vis spectrophotometric detector a highly effective and common choice for HPLC analysis. The precise wavelength for maximum absorbance would be determined by running a UV scan of a standard solution of the compound.

Spectrophotometric and Electrochemical Detection Principles

Beyond their use as detectors for chromatography, spectrophotometric and electrochemical methods can, in some contexts, be used for direct quantification, although they are more susceptible to interference.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to its electronic transitions. A solution of the pure compound in a suitable solvent (like methanol (B129727) or acetonitrile) can be analyzed using a UV-Vis spectrophotometer to determine its absorbance maxima. This information is critical for setting the detection wavelength in HPLC-UV analysis to achieve maximum sensitivity.

Electrochemical detection, while less common for this class of compounds, could potentially be developed. The carbonyl group might be electrochemically active, allowing for detection based on its reduction or oxidation at a specific potential. This would require a detailed investigation using techniques like cyclic voltammetry to determine the electrochemical behavior of the compound.

Sample Preparation and Matrix Effects in Analytical Measurements

The goal of sample preparation is to extract this compound from its matrix (e.g., a reaction mixture, environmental sample, or biological fluid) and to remove interfering components. The choice of technique depends on the complexity of the sample.

Liquid-Liquid Extraction (LLE): For liquid samples, LLE with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) would be a straightforward method to extract the relatively non-polar analyte from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup. A reversed-phase SPE cartridge (e.g., C18) could be used to retain the analyte from a polar solution. After washing away interferences, the compound would be eluted with a small volume of a non-polar solvent.

Matrix effects can significantly impact the accuracy of quantification, especially in mass spectrometry-based methods. These effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte. To mitigate this, the use of matrix-matched standards or an internal standard (a structurally similar compound added to the sample at a known concentration) is highly recommended.

Development of Robust and Sensitive Analytical Protocols

The development of a robust and sensitive analytical protocol is a systematic process that involves several key stages:

Method Optimization: This involves systematically adjusting parameters such as the chromatographic column, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings to achieve the desired separation and sensitivity.

Method Validation: Once optimized, the method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

By carefully selecting and optimizing the appropriate combination of sample preparation, chromatographic separation, and detection techniques, it is possible to develop and validate a robust and sensitive analytical protocol for this compound, ensuring accurate and reliable measurements.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of synthetic methodologies to produce enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. For 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one, the exploration of asymmetric synthesis and chiral derivatization presents a fertile ground for investigation.

Future research could focus on the asymmetric reduction of the ketone functionality to produce chiral halohydrins, which are valuable synthetic intermediates. acs.org The use of chiral catalysts, such as those derived from cinchona alkaloids in combination with iridium, has proven effective for the asymmetric hydrogenation of various α-chloroacetophenones, yielding products with high enantiomeric excess. acs.org Microbial-mediated asymmetric reduction of acetophenone (B1666503) derivatives also offers a green and efficient alternative for synthesizing chiral alcohols. nih.gov

Furthermore, the development of chiral derivatizing agents (CDAs) could be instrumental in the analysis of any resulting enantiomeric mixtures. wikipedia.org By reacting the chiral compound with a CDA, a mixture of diastereomers is formed, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. The synthesis and subsequent transformations of this compound are well-suited for integration with flow chemistry platforms.

Continuous flow synthesis has been successfully applied to the multi-step synthesis of α-halo ketones, demonstrating the potential for producing these building blocks in a safe and efficient manner. acs.orgnih.govacs.org Such systems can eliminate the need to handle hazardous reagents in large quantities and allow for precise control over reaction parameters, leading to higher yields and purity. acs.orgnih.govacs.org Future work could involve developing a continuous flow process for the chlorination of 1-(2,3,4,6-tetramethylphenyl)ethan-1-one and its subsequent in-line functionalization.

The integration of flow chemistry with automated synthesis platforms could further accelerate the exploration of the chemical space around this scaffold, enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries for biological screening.

Green Chemistry Innovations for Sustainable Production and Application

The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. Future research on this compound should prioritize the development of sustainable synthetic methods.

This includes the use of greener solvents, catalysts, and reagents. For instance, research into solid acid catalysts or enzymatic processes for the acylation step could reduce the waste associated with traditional Friedel-Crafts reactions. researchgate.net The use of water as a solvent, where feasible, and the development of solvent-free reaction conditions are also key areas for exploration. mdpi.com

Moreover, the application of green chemistry metrics, such as atom economy and E-factor, should be used to evaluate and compare different synthetic routes to this compound and its derivatives, ensuring the selection of the most environmentally benign pathways. researchgate.net A patent for a green synthesis of 2,2-dialkoxy acetophenone derivatives highlights the industrial interest in such sustainable approaches. google.com

Development of Novel Catalytic Transformations

The reactivity of the α-chloro ketone moiety makes this compound a versatile substrate for a wide range of catalytic transformations. Future research should focus on exploring novel catalytic methods to functionalize this molecule.

Transition metal-catalyzed cross-coupling reactions, for example, could be employed to introduce various substituents at the α-position. The development of methods for the enantioselective α-functionalization of ketones using metallacyclic iridium catalysts has shown promise for creating chiral centers with a variety of nucleophiles. springernature.com Furthermore, ketone-directed C-H functionalization offers a powerful strategy for modifying the aromatic ring, enabling the synthesis of more complex and diverse structures. rsc.org

The exploration of photocatalysis and electrocatalysis could also open up new avenues for the transformation of this compound, potentially leading to novel reaction pathways with high selectivity and efficiency under mild conditions.

Synergistic Research at the Interface of Organic Chemistry and Emerging Fields

The unique structural and electronic properties of this compound and its potential derivatives make it an attractive candidate for synergistic research at the interface of organic chemistry and other scientific disciplines.

In medicinal chemistry, the α-haloketone motif is a known pharmacophore and a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules. nih.gov The tetramethylphenyl group can influence the lipophilicity and metabolic stability of a molecule, making derivatives of this compound interesting candidates for drug discovery programs.

In materials science, functionalized acetophenones can serve as precursors to polymers, photosensitizers, or other functional materials. The development of novel synthetic routes to derivatives of this compound could provide access to new materials with tailored electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of the parent ketone (1-(2,3,4,6-tetramethylphenyl)ethanone) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimized conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Yield improvements (~70–85%) are achieved by slow addition of chlorinating agents and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Key Considerations : Monitor reaction progress via TLC or GC-MS, as over-chlorination or ring substitution may occur with excess reagents.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

| Property | Value (Estimated*) | Method |

|---|---|---|

| LogP (Partition coefficient) | ~3.2 (predicted) | HPLC/Shake-flask |

| Molecular Weight | 226.73 g/mol | HRMS or NMR |

| Melting Point | 85–90°C (predicted) | Differential Scanning Calorimetry |

- Note: Data inferred from structurally related chlorinated aryl ketones (e.g., 2-Chloro-1-(2,4-dimethylphenyl)ethanone, MW 182.64 g/mol) .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetramethylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,3,4,6-tetramethylphenyl group creates significant steric hindrance, slowing SN₂ mechanisms but favoring SN₁ pathways in polar protic solvents (e.g., ethanol/water mixtures). Computational studies (DFT) suggest methyl groups increase electron density at the carbonyl carbon, enhancing electrophilicity. Compare with less hindered analogs (e.g., 2-Chloro-1-(4-methoxyphenyl)ethanone) to isolate steric effects .

- Experimental Design : Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent polarity. Monitor intermediates via FTIR or ¹³C NMR.

Q. What strategies resolve contradictions in reported biological activity data for similar chlorinated aryl ketones?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) often arise from variations in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or purity. Standardize protocols:

Use Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Validate compound purity via HPLC (>95%) .

Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.

- Case Study : For 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, inconsistent antifungal data were resolved by adjusting DMSO concentrations to <1% .

Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?

- Methodological Answer :

- Use tools like SwissADME or MetaCore to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation).

- Toxicity endpoints (e.g., Ames test, hepatotoxicity) can be modeled via QSAR platforms like ProTox-II.

- Validate predictions with in vitro assays (e.g., human liver microsomes) .

Data Contradictions and Resolution

Q. Why do LogP values vary across structurally similar chlorinated ketones?

- Analysis : LogP discrepancies (e.g., 2.14 for a tetramethoxyphenyl analog vs. 3.2 predicted here) arise from substituent polarity. Methoxy groups (-OCH₃) increase hydrophilicity compared to methyl (-CH₃). Use group contribution methods (e.g., Hansch-Fujita) to adjust predictions .

Research Applications

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

- Methodological Answer : The chloro group facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. Example workflow:

React with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

Purify via flash chromatography (hexane/EtOAc).

Screen for bioactivity (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.